molecular formula C9H6N2O3 B2953746 4-(1,2,4-Oxadiazol-5-yl)benzoic acid CAS No. 1557358-41-4

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

Cat. No.: B2953746
CAS No.: 1557358-41-4
M. Wt: 190.158
InChI Key: DDZCSSHGLGUUOM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(1,2,4-Oxadiazol-5-yl)benzoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells . This suggests that this compound may play a role in biochemical reactions related to inflammation.

Cellular Effects

The effects of this compound on cells are significant. It has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats . This indicates that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the excitation of the nuclear factor κB (NF-кB) signaling pathway in a concentration-dependent manner . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to reduce secondary foot swelling and arthritic index in AIA rats suggests that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like dichloromethane or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCSSHGLGUUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557358-41-4
Record name 4-(1,2,4-oxadiazol-5-yl)benzoic acid
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